molecular formula C17H16O2S2 B3116747 4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) CAS No. 219537-99-2

4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)

Cat. No. B3116747
CAS RN: 219537-99-2
M. Wt: 316.4 g/mol
InChI Key: KNJCDIPBYVYSCY-UHFFFAOYSA-N
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Description

4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde), or 4,4'-CPDMTCA, is a highly versatile organic compound that has a wide range of applications in both scientific research and industry. It is a polyaromatic hydrocarbon (PAH) with an aromatic ring structure, and is composed of two cyclopentene rings and two 5-methylthiophene-2-carbaldehyde groups. 4,4'-CPDMTCA is a colorless, non-toxic and non-flammable solid at room temperature, and has a melting point of 62.5 °C.

Scientific Research Applications

Photoswitchable Colorimetric Sensor for Fluoride

This compound has been used in the synthesis of a novel dithienylethene amide-based photoswitchable anion receptor. This receptor acts as a colorimetric sensor for fluoride, showcasing significant changes in the absorption spectrum upon exposure to fluoride ions (Li et al., 2018).

Photoswitchable J-aggregated Organogel

Research includes the synthesis of a highly emissive J-aggregated organogel integrating a photochromic acceptor chromophore related to this compound. This organogel demonstrates potential applications in rewritable displays due to its modulated emission (Samanta et al., 2019).

Photochromic Properties in Hybrid Molecules

This compound has been linked with fullerene C60 to create new hybrid molecules. The studies focused on the photochromic properties of these molecules, investigating the effects of different structures on photoinduced transformations (Tuktarov et al., 2017).

Photoswitchable Probe for Fluorescence Imaging

Research explored a photoswitchable and high-contrast bio-imaging indicator based on this compound. This indicator can selectively label or conceal cells using light irradiation, showcasing potential for functional bio-imaging fluorophores (Tu et al., 2019).

Electron-Induced Switching on Surfaces

Studies have investigated the stability and electron-induced switching of diarylethene derivatives on surfaces. This research is essential for understanding the interactions of these molecules with surfaces, which is crucial for their application in molecular electronics (Wirth et al., 2015).

Mechanism of Action

Target of Action

It’s known that this compound is used as an analytical reagent

Mode of Action

It’s known that the compound is used in the preparation of diverse photoactive molecules , suggesting it may interact with its targets to induce photoactivity. More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Given its use in the preparation of photoactive molecules , it may be involved in pathways related to light absorption and energy transfer

Result of Action

Given its use in the preparation of photoactive molecules , it may induce changes in light absorption and energy transfer at the molecular level

Action Environment

It’s recommended to store the compound in airtight conditions, avoid light, and keep dry at room temperature , suggesting that these factors may influence its stability and action.

properties

IUPAC Name

4-[2-(5-formyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2S2/c1-10-16(6-12(8-18)20-10)14-4-3-5-15(14)17-7-13(9-19)21-11(17)2/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJCDIPBYVYSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)C2=C(CCC2)C3=C(SC(=C3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
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4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
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4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
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